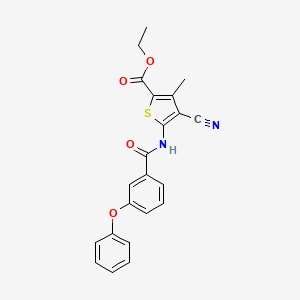
Ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is structurally related to various thiophene derivatives that have been synthesized and studied for their potential pharmacological properties, such as anti-inflammatory, antioxidant, and anti-rheumatic activities.
Synthesis Analysis
The synthesis of thiophene derivatives typically involves reactions that introduce various functional groups to the thiophene core. For example, the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates involves Knoevenagel condensation of active methylene groups with substituted benzaldehydes . Similarly, the synthesis of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes is achieved through the reaction of thiocarbamoyl derivatives with metal ions . These methods highlight the versatility of thiophene chemistry in generating a wide array of derivatives with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle. The presence of various substituents, such as cyano, ester, and amide groups, can significantly influence the electronic properties and conformation of the molecule. Spectral analysis techniques, including UV-Vis, IR, NMR, and EPR, are commonly used to characterize these compounds and confirm their structures .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and potential biological activity. For instance, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate can react with carbon disulfide and halo compounds to yield bisthiazole and bisthiolane derivatives . Additionally, reactions with nucleophilic reagents can lead to the formation of polyazanaphthalenes and other heterocyclic compounds . These reactions demonstrate the reactivity of thiophene derivatives and their potential for generating pharmacologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. High-performance liquid chromatography (HPLC) is often used to determine these compounds in biological samples, indicating their potential for bioavailability and pharmacokinetic studies . The thermal analysis and magnetic moments of metal complexes of thiophene derivatives provide additional insights into their stability and electronic properties .
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Potential
Ethyl 4-cyano-3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate and related compounds have been investigated for their antimicrobial and antioxidant activities. Raghavendra et al. (2016) synthesized similar compounds and found that they exhibited significant antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).
Synthesis and Characterization in Polymer Chemistry
In polymer chemistry, compounds related to this compound have been synthesized and characterized. Butt et al. (2005) conducted a study where new diamines were synthesized and polymerized with various dianhydrides, indicating the relevance of such compounds in creating novel polymeric materials (Butt et al., 2005).
Anti-rheumatic Potential
The compound's derivatives have shown potential in the field of rheumatology. Sherif and Hosny (2014) synthesized complexes of this compound that demonstrated significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo model (Sherif & Hosny, 2014).
Antioxidant and Anti-inflammatory Activities
Madhavi and Sreeramya (2017) explored the antioxidant and anti-inflammatory activities of compounds similar to this compound. Their study indicated that compounds with phenolic substitution showed greater antioxidant and anti-inflammatory activities (Madhavi & Sreeramya, 2017).
Catalytic and Electro-Oxidation Properties
Poly(3,4-ethylenedioxythiophene), a polymer related to the subject compound, has been used to immobilize metal particle catalysts and reagents for catalytic activities. Sivakumar and Phani (2011) demonstrated its use in the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride (Sivakumar & Phani, 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiophene derivatives, a class of compounds to which this compound belongs, have been reported to possess a wide range of therapeutic properties . They interact with various biological targets, leading to diverse applications in medicinal chemistry and material science .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in biological and physiological functions .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, resulting in a wide range of downstream effects .
Result of Action
Thiophene derivatives are known to exhibit a wide range of biological and physiological effects .
Action Environment
Such factors can significantly impact the effectiveness of thiophene derivatives .
Propiedades
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[(3-phenoxybenzoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-3-27-22(26)19-14(2)18(13-23)21(29-19)24-20(25)15-8-7-11-17(12-15)28-16-9-5-4-6-10-16/h4-12H,3H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKIXNLFKRIUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2516140.png)
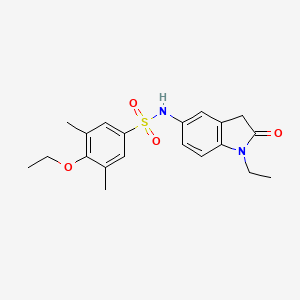
![4-((2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2516142.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-methylthiophen-2-yl)methanone](/img/structure/B2516145.png)
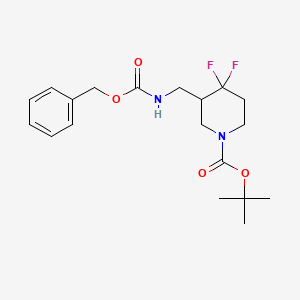
![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2516151.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2516153.png)
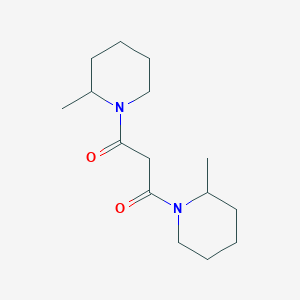
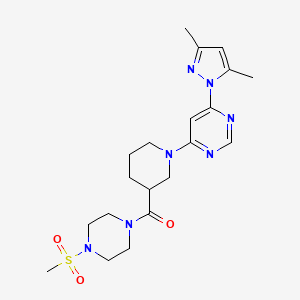
![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2516159.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]propanamide](/img/structure/B2516160.png)
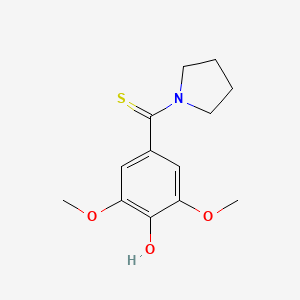
![3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid](/img/structure/B2516162.png)